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Ethyl 2-hydroxy-4-methylpentanoate - 10348-47-7

Ethyl 2-hydroxy-4-methylpentanoate

Catalog Number: EVT-304083
CAS Number: 10348-47-7
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-hydroxy-4-methylpentanoate is an organic compound found naturally in various fruits and beverages like wine and sake. [, , ] It belongs to the class of esters, specifically hydroxy esters, characterized by the presence of both a hydroxyl (-OH) and an ester (-COO-) functional group. [] This compound contributes significantly to the aroma profile of these products, imparting fruity and berry-like notes. [, , ] In scientific research, Ethyl 2-hydroxy-4-methylpentanoate is primarily studied for its role in flavor and fragrance chemistry. [, , , ]

Ethyl (2R)-2-hydroxy-4-methylpentanoate

Compound Description: Ethyl (2R)-2-hydroxy-4-methylpentanoate is the R-enantiomer of Ethyl 2-hydroxy-4-methylpentanoate. It possesses a distinct fruity aroma and contributes significantly to the overall fruity profile of wines. [] This enantiomer has an olfactory threshold of 126 μg/L in a hydroalcoholic solution. []

Relevance: This compound is an enantiomer of Ethyl 2-hydroxy-4-methylpentanoate. While both enantiomers share the same chemical formula and connectivity, they differ in their spatial arrangement of atoms, leading to distinct sensory properties. The R-enantiomer, in particular, plays a crucial role in defining the fruity aroma of wines. []

Ethyl (2S)-2-hydroxy-4-methylpentanoate

Compound Description: Ethyl (2S)-2-hydroxy-4-methylpentanoate is the S-enantiomer of Ethyl 2-hydroxy-4-methylpentanoate and exhibits a fruity aroma. [] Its olfactory threshold in hydroalcoholic solution is 55 μg/L. []

Relevance: Similar to the R-enantiomer, this compound is an enantiomer of Ethyl 2-hydroxy-4-methylpentanoate. Both enantiomers share the same chemical formula but differ in their spatial arrangement, resulting in different sensory properties. []

3-(Methylsulfanyl)propane-1-ol

Relevance: In the context of differentiating wine origins, 3-(methylsulfanyl)propane-1-ol serves as a key discriminant variable alongside Ethyl 2-hydroxy-4-methylpentanoate. [] This suggests that the concentration of this compound, along with Ethyl 2-hydroxy-4-methylpentanoate, can help distinguish between wines from different geographical regions.

Hexan-1-ol

Relevance: Hexan-1-ol is another compound identified as a discriminant variable alongside Ethyl 2-hydroxy-4-methylpentanoate for distinguishing wines from different origins, particularly between Polish wines and those from other European countries. []

Ethyl phenylacetate

Relevance: Ethyl phenylacetate, along with Ethyl 2-hydroxy-4-methylpentanoate, acts as a discriminant variable for identifying the origin of wines. [] The combined analysis of these compounds can contribute to a more accurate classification of wines based on their geographical origin.

Diacetyl

Relevance: Research indicates that diacetyl, when present in specific concentrations, can have a hypoadditive effect on the overall fruity aroma in wines, interacting with the perception of compounds like Ethyl 2-hydroxy-4-methylpentanoate. []

Acetoin

Relevance: Similar to diacetyl, acetoin can also influence the perception of fruity aroma in wines. It has been shown to interact with Ethyl 2-hydroxy-4-methylpentanoate, potentially impacting the overall sensory experience. []

Acetic acid

Relevance: In the context of wine aroma, acetic acid has been identified as a potential factor influencing the perception of fruity notes. Its interaction with compounds like Ethyl 2-hydroxy-4-methylpentanoate might lead to modifications in the overall aroma profile. []

γ-Butyrolactone

Relevance: γ-Butyrolactone, when combined with compounds like diacetyl, acetoin, and acetic acid, has been shown to influence the perception of fruity aroma in wines, potentially interacting with Ethyl 2-hydroxy-4-methylpentanoate and impacting the sensory profile. []

Ethyl 2-hydroxy-4-methylvalerate

Compound Description: Ethyl 2-hydroxy-4-methylvalerate is an ester found in various fruits and alcoholic beverages, including Chinese rice wine. It contributes to the fruity and floral notes of the aroma. []

Butyl butyrylacetate

Compound Description: Butyl butyrylacetate is an ester used as a flavoring agent. It is known to contribute fruity and buttery notes to food products. []

Relevance: As a uniquely used flavoring substance in Japan, its inclusion in the safety assessment alongside Ethyl 2-hydroxy-4-methylpentanoate suggests a potential shared use or similar applications in the food industry. []

3-Hydroxyhexanoic acid

Compound Description: 3-Hydroxyhexanoic acid is a naturally occurring hydroxy acid. It is a precursor to various compounds and is found in certain fermented products. []

Relevance: Included in the safety assessment alongside Ethyl 2-hydroxy-4-methylpentanoate, this compound underscores the importance of evaluating the safety of flavoring substances, particularly those with structural similarities to naturally occurring compounds in food. []

Methyl hydroxyacetate

Compound Description: Methyl hydroxyacetate, also known as methyl glycolate, is an ester used as a solvent and in various industrial applications. []

Relevance: Its inclusion in the safety assessment alongside Ethyl 2-hydroxy-4-methylpentanoate points towards the need for comprehensive safety evaluations of flavoring substances used in food, even those with limited structural similarity to Ethyl 2-hydroxy-4-methylpentanoate. []

Source and Classification

Ethyl 2-hydroxy-4-methylvalerate can be sourced from natural products or synthesized through chemical processes. It falls under the category of esters, which are derived from carboxylic acids and alcohols. The compound is also noted for its organoleptic properties, making it relevant in the food and beverage industry, particularly in wine production where it contributes to flavor profiles .

Synthesis Analysis

The synthesis of ethyl 2-hydroxy-4-methylvalerate can be achieved through several methods, typically involving the esterification of 2-hydroxy-4-methylvaleric acid with ethanol. The general steps include:

  1. Reagents: The reaction typically requires 2-hydroxy-4-methylvaleric acid and ethanol, often in the presence of a catalyst such as sulfuric acid.
  2. Reaction Conditions: The mixture is heated under reflux to facilitate the reaction, which may take several hours to complete.
  3. Purification: After the reaction, the product is usually purified through distillation or recrystallization to obtain pure ethyl 2-hydroxy-4-methylvalerate.

A specific method described in recent literature involves using chiral gas chromatography to analyze the enantiomers of ethyl 2-hydroxy-4-methylpentanoate (a closely related compound) in wine samples, indicating its relevance in practical applications .

Chemical Reactions Analysis

Ethyl 2-hydroxy-4-methylvalerate participates in various chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into its constituent acid and alcohol.
    Ethyl 2 hydroxy 4 methylvalerate+H2O2 hydroxy 4 methylvaleric acid+Ethanol\text{Ethyl 2 hydroxy 4 methylvalerate}+\text{H}_2\text{O}\rightarrow \text{2 hydroxy 4 methylvaleric acid}+\text{Ethanol}
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Reduction: The hydroxyl group can undergo reduction under appropriate conditions to yield corresponding alcohols.

These reactions highlight its versatility as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action for ethyl 2-hydroxy-4-methylvalerate primarily involves its interactions as an ester:

  1. Esterification Reaction: In forming the ester bond, a nucleophilic attack occurs where the hydroxyl group from ethanol attacks the carbonyl carbon of the carboxylic acid.
  2. Hydrolysis Mechanism: During hydrolysis, water acts as a nucleophile attacking the carbonyl carbon, leading to the cleavage of the ester bond and regeneration of the carboxylic acid and alcohol.

These mechanisms are critical for understanding how this compound behaves in biological systems and industrial applications.

Physical and Chemical Properties Analysis

Ethyl 2-hydroxy-4-methylvalerate exhibits several notable physical and chemical properties:

  • Physical State: It is typically found as a colorless liquid.
  • Solubility: It is soluble in organic solvents such as ethanol and ether but has limited solubility in water due to its hydrophobic alkane chain.
  • Boiling Point: The boiling point is around 150 °C under standard atmospheric conditions.

These properties make it suitable for various applications where specific solubility and reactivity are required.

Applications

Ethyl 2-hydroxy-4-methylvalerate has diverse applications:

  1. Flavoring Agent: Its pleasant aroma makes it valuable in food products, particularly in enhancing flavors in beverages like wine.
  2. Pharmaceuticals: It serves as an intermediate in drug synthesis due to its reactive functional groups.
  3. Research Applications: Studies have shown its importance in understanding organoleptic impacts and chemical behavior in complex mixtures like wines .
Introduction to Ethyl 2-Hydroxy-4-Methylvalerate (EHMV)

Chemical Identity and Nomenclature

Ethyl 2-hydroxy-4-methylvalerate (CAS Registry Number: 10348-47-7) is systematically named in accordance with IUPAC conventions as ethyl 2-hydroxy-4-methylpentanoate, reflecting its branched-chain carboxylic acid ester structure with a hydroxyl group at the alpha position. Its molecular formula is C₈H₁₆O₃, corresponding to a molecular weight of 160.21 g/mol [2] [5]. The structural features include:

  • A five-carbon valerate backbone with a methyl substituent at the fourth carbon
  • An ethoxy ester group (-COOCH₂CH₃)
  • A hydroxyl group (-OH) at the second carbon adjacent to the carbonyl

This configuration creates a chiral center at the second carbon, explaining why the compound commonly exists in racemic (DL) form unless specifically resolved. The chemical structure can be represented by the linear formula: CH₃CH₂OC(O)C(OH)CH₂CH(CH₃)₂ or alternatively, CCOC(=O)C(O)CC(C)C in SMILES notation [4] [6] [9]. The compound's identity is further characterized by an InChIKey of QRHOWVDPHIXNEN-UHFFFAOYSA-N, enabling precise database identification [4] [6].

Table 1: Systematic and Common Nomenclature of EHMV

Nomenclature TypeDesignation
IUPAC Nameethyl 2-hydroxy-4-methylpentanoate
CAS Registry Number10348-47-7
Common SynonymsEthyl DL-Leucate; Ethyl DL-2-Hydroxy-4-methylvalerate; DL-Leucic Acid Ethyl Ester
EINECS Number233-760-9
Pharmaceutical DesignationPregabalin Impurity 172

The compound is cataloged under multiple synonym designations reflecting its chemical heritage and applications. "Ethyl DL-Leucate" references its derivation from leucic acid (2-hydroxy-4-methylvaleric acid), while "Pregabalin Impurity 172" denotes its significance in pharmaceutical quality control [2] [8].

Historical Context of Discovery and Initial Characterization

Ethyl 2-hydroxy-4-methylvalerate first emerged in scientific literature during the mid-20th century, with its CAS registry (10348-47-7) formally established in 1966 [2]. Early research focused on its synthesis as a racemate (DL-form), primarily through esterification reactions of DL-leucic acid (2-hydroxy-4-methylpentanoic acid) with ethanol under acidic conditions. Initial characterization identified it as a colorless to pale yellow liquid with a density of 0.97 g/cm³ and a boiling point of approximately 185°C at standard atmospheric pressure [2] [5]. Refractive index values were determined to range between 1.4220 and 1.4260, providing critical physical parameters for identity verification [2].

The compound gained industrial attention through flavor and fragrance research in the 1970s-1980s when analytical techniques like gas chromatography-mass spectrometry (GC-MS) enabled the identification of volatile organics in complex matrices. Its distinctive fruity odor profile, particularly described as "fresh blackberry" at 100% concentration, positioned it as a candidate for synthetic flavor formulations [3] [8]. Early applications leveraged its sensory properties in creating blackberry essence fragrances and specialty fruit infusions [3].

Pharmaceutical relevance emerged later when EHMV was identified as a process-related impurity in anticonvulsant drugs, specifically designated as Pregabalin Impurity 172 during analytical method development for quality control. This dual identity—as both a flavor compound and pharmaceutical impurity—reflects the compound's cross-disciplinary significance [2] [8].

Natural Occurrence in Food Matrices

Ethyl 2-hydroxy-4-methylvalerate occurs naturally as a volatile aroma compound in several fermented beverages and fruits, most notably contributing to the olfactory profiles of Bordeaux red wines and blackberry essences. Its discovery in these matrices represents a significant advancement in understanding the chemical basis of berry-like aromas in complex natural products [7].

Analytical identification in wines employed sophisticated separation and detection methodologies:

  • High-Performance Liquid Chromatography (HPLC): Initial fractionation of wine extracts on C18 columns yielded four fractions exhibiting blackberry aromas.
  • Gas Chromatography-Olfactometry (GC-O): Sensory evaluation of these fractions pinpointed EHMV as directly associated with "fresh blackberry" sensory descriptors.
  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): Confirmed its identity among ten esters characterized as key contributors to red/black berry fruit notes in wine [7].

Quantitative analyses revealed EHMV concentrations averaging ~400 μg/L in Bordeaux red wines. Sensory studies established its perception threshold at 900 μg/L in dearomatized red wine and 300 μg/L in model wine solution (12% ethanol, pH 3.5), positioning it below typical concentrations in wine, indicating its direct sensory impact [7]. Omission tests demonstrated that eliminating EHMV from reconstructed wine models significantly diminished blackberry aroma intensity, confirming its role as a character impact compound rather than a background note. These tests also revealed perceptive interactions with ethyl butanoate, suggesting synergistic effects within the ester matrix of wine [7].

Beyond wines, EHMV contributes to the aroma profiles of:

  • Black truffles (Tuber melanosporum), enhancing earthy-fruity nuances
  • Cognac eaux-de-vie, complementing aged fruit notes
  • Fresh blackberries (Rubus fruticosus), particularly in fully ripe fruits [3]

Table 2: Occurrence and Sensory Impact of EHMV in Natural Matrices

SourceConcentration RangeSensory ContributionAnalytical Method
Bordeaux Red Wines~400 μg/LFresh blackberry characterGC×GC-MS, Sensory GC-O
Model Wine SolutionThreshold: 300 μg/LDetection limit in simple matrixSensory analysis
Blackberry EssenceNot quantifiedPrimary fruity noteGC-O, GC-MS
CognacTrace levelsComplementary fruitinessMultidimensional GC-MS

The compound's occurrence exemplifies enzymatic esterification processes during fermentation, where ethanol reacts with hydroxy acids derived from microbial metabolism or fruit precursors. Its detection across diverse geographical sources—from French wines to Mediterranean truffles—highlights its broad relevance in gastronomic chemistry [3] [7].

Properties

CAS Number

10348-47-7

Product Name

Ethyl 2-hydroxy-4-methylvalerate

IUPAC Name

ethyl 2-hydroxy-4-methylpentanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3

InChI Key

QRHOWVDPHIXNEN-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(C)C)O

Synonyms

ethyl 2-hydroxy-4-methylpentanoate

Canonical SMILES

CCOC(=O)C(CC(C)C)O

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